4-{(E)-[2-(3-hydroxybenzoyl)hydrazono]methyl}phenyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoate ester linked to a phenyl group through an imino-methyl bridge, which is further connected to a formamido group substituted with a hydroxyphenyl moiety. The intricate arrangement of functional groups within this molecule makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE typically involves a multi-step process. One common approach is the condensation reaction between 3-hydroxybenzaldehyde and 4-aminobenzoic acid, followed by the formation of an imine intermediate. This intermediate is then reacted with formamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the condensation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The benzoate ester can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can react with the ester group under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Substituted benzoate esters.
Scientific Research Applications
4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-{[(4-METHOXYPHENYL)IMINO]METHYL}-3-HYDROXYPHENYL 4-(HEXADECANOYLOXY)BENZOATE: Similar structure but with a methoxy group and a hexadecanoyloxy substituent.
2-[(E)-{[(4-HYDROXYPHENYL)IMINO]METHYL}-3-HYDROXYPHENYL BENZOATE: Similar structure but with a different arrangement of hydroxy and imino groups.
Uniqueness
4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL BENZOATE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H16N2O4 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
[4-[(E)-[(3-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C21H16N2O4/c24-18-8-4-7-17(13-18)20(25)23-22-14-15-9-11-19(12-10-15)27-21(26)16-5-2-1-3-6-16/h1-14,24H,(H,23,25)/b22-14+ |
InChI Key |
BRJIOVYIXHPUOR-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.